N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline
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Overview
Description
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline is a Schiff base compound, characterized by the presence of a nitrogen double-bonded to a carbon atom, which is further bonded to an aromatic ring. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 4-methyl-3-nitroaniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro and chloro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in drug development due to its biological activities.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline involves its interaction with biological molecules. The compound can form coordination complexes with metal ions, which can then interact with enzymes and proteins, potentially inhibiting their activity. The presence of nitro and chloro groups enhances its reactivity and ability to form hydrogen bonds and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline is unique due to the presence of both nitro and chloro substituents on the aromatic ring, which enhances its reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.
Properties
CAS No. |
5272-73-1 |
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Molecular Formula |
C14H10ClN3O4 |
Molecular Weight |
319.70 g/mol |
IUPAC Name |
1-(2-chloro-5-nitrophenyl)-N-(4-methyl-3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H10ClN3O4/c1-9-2-3-11(7-14(9)18(21)22)16-8-10-6-12(17(19)20)4-5-13(10)15/h2-8H,1H3 |
InChI Key |
KAICNGKVERRMAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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